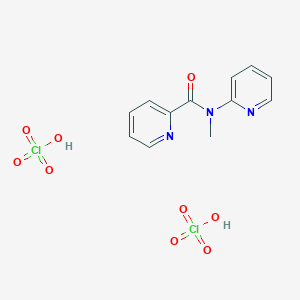
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method involves the use of N-methylation of pyridine-2-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell signaling pathways related to fibrosis and inflammation . By inhibiting Akt phosphorylation, the compound exerts anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-2-pyridone-5-carboxamide: A structurally similar compound with known anti-fibrotic and anti-inflammatory properties.
N-methyl-4-pyridone-5-carboxamide: Another related compound with similar biological activities.
Uniqueness
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as Akt phosphorylation, further distinguishes it from other similar compounds.
Propiedades
Número CAS |
925429-26-1 |
|---|---|
Fórmula molecular |
C12H13Cl2N3O9 |
Peso molecular |
414.15 g/mol |
Nombre IUPAC |
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid |
InChI |
InChI=1S/C12H11N3O.2ClHO4/c1-15(11-7-3-5-9-14-11)12(16)10-6-2-4-8-13-10;2*2-1(3,4)5/h2-9H,1H3;2*(H,2,3,4,5) |
Clave InChI |
IOBZREUHSUNIFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=N1)C(=O)C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
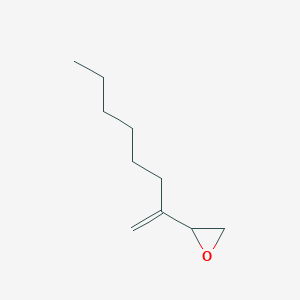
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
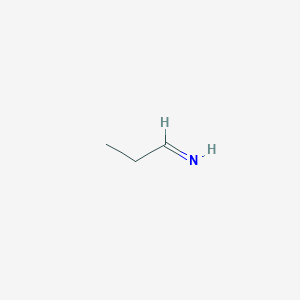
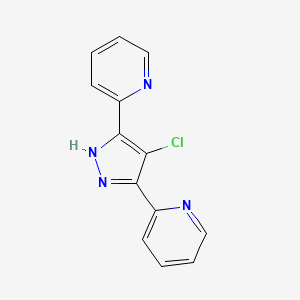
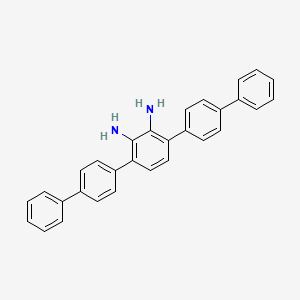

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

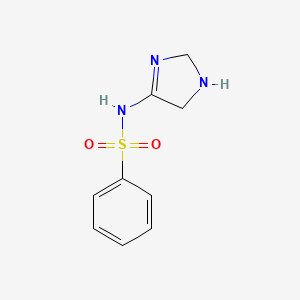
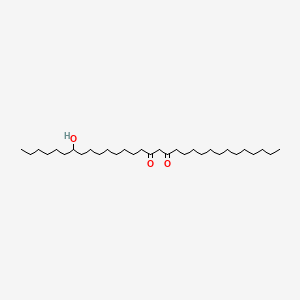
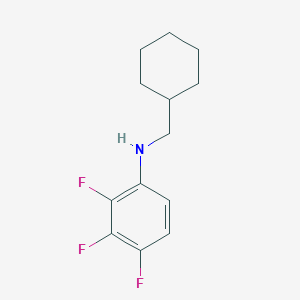
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
